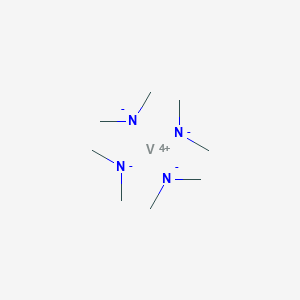

Vanadium tetrakis(dimethylamide)

Description

Propriétés

IUPAC Name |

dimethylazanide;vanadium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZAXLZULBBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173545 | |

| Record name | Tetrakis(dimethylamino)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19824-56-7 | |

| Record name | Tetrakis(dimethylamino)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Stoichiometry and Solvent Systems

A molar ratio of 1:4 for VCl₄ to LiNMe₂ is typically employed to ensure complete substitution of chloride ligands. The reaction is conducted in hydrocarbon solvents such as hexane or toluene under inert atmospheres (argon or nitrogen) to prevent oxidation or hydrolysis. For example, dissolving 1 mol of VCl₄ in hexane and gradually adding 4.2 mol of LiNMe₂ at −40°C yields a green slurry, which is stirred at room temperature for 48 hours to complete the ligand exchange.

Byproduct Management and Yield Optimization

The primary byproducts, lithium chloride (LiCl) and lithium oxide (Li₂O), are removed via vacuum filtration. Post-filtration, the solvent is distilled under reduced pressure (1–10 Torr), leaving a viscous green liquid. Subsequent vacuum distillation at 120°C isolates pure V(NMe₂)₄ with a reported yield of 40–60%. Deviations in stoichiometry or temperature often result in incomplete substitution, yielding mixed-ligand species such as VCl₂(NMe₂)₂.

Alternative Routes Using Vanadyl Trichloride

Vanadyl trichloride (VOCl₃) serves as an alternative precursor, particularly when combined with excess lithium dimethylamide. This method, though less common, avoids the formation of vanadium(III) intermediates observed in VCl₄-based syntheses.

Reaction Mechanism and Conditions

In a modified approach, 1 mol of VOCl₃ reacts with 5 mol of LiNMe₂ in toluene at −10°C to 40°C. The excess amide ensures complete reduction of vanadium from +5 to +4 oxidation states while facilitating ligand substitution. The reaction mixture is stirred for 48 hours, after which LiCl and Li₂O byproducts are filtered, and the solvent is evaporated.

Challenges and Adjustments

This method requires stringent temperature control to prevent ligand degradation. Elevated temperatures (>50°C) promote dimethylamine elimination, forming insoluble vanadium oxides. Additionally, the use of toluene instead of hexane improves ligand solubility, enhancing reaction homogeneity.

Characterization and Quality Control

Spectroscopic and Analytical Methods

-

Elemental Analysis : Inductively coupled plasma (ICP) spectroscopy confirms a vanadium content of 17.15–17.98 wt%, aligning with theoretical values for V(NMe₂)₄.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra in deuterated benzene exhibit singlets at δ 2.74 ppm for N-methyl groups, confirming ligand symmetry.

-

Titration : Complexometric titration with EDTA reveals a vanadium purity of 97%, with %V ranging from 21.7 to 23.1.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 227.25 g/mol | |

| Melting point | 55–60°C | |

| Vapor pressure (25°C) | 0.1–0.5 Torr | |

| Appearance | Green solid or liquid |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

The VCl₄ route offers higher scalability due to simpler byproduct removal, whereas the VOCl₃ method avoids intermediate oxidation states but requires excess reagents. Industrial-scale production favors the former, with batch yields exceeding 50% after optimization.

Purity and Application-Specific Considerations

V(NMe₂)₄ synthesized via VCl₄ typically exhibits 97% purity, suitable for ALD processes. In contrast, VOCl₃-derived product may retain trace oxygen, necessitating additional distillation for high-purity applications.

Applications in Advanced Materials Synthesis

V(NMe₂)₄’s volatility and thermal stability make it ideal for depositing vanadium nitride (VN) and vanadium oxynitride (VON) thin films via ALD. For instance, ALD cycles using V(NMe₂)₄ and NH₃ at 150–300°C produce conformal VN coatings with resistivity <500 μΩ·cm. The compound’s compatibility with liquid delivery systems further enhances its utility in semiconductor manufacturing .

Analyse Des Réactions Chimiques

Hydrolysis and Ligand Exchange

TDMAV reacts vigorously with water via hydrolysis:

This produces vanadium oxides and dimethylamine . Kinetic studies using quartz crystal microbalance (QCM) show:

- Ligand-exchange mechanism : Surface hydroxyl groups (-OH) displace dimethylamide ligands, releasing HN(CH₃)₂ .

- Reaction stoichiometry : ~80% of ligands are released during the vanadium precursor pulse in ALD cycles .

Atomic Layer Deposition (ALD) Reactions

TDMAV enables ALD of vanadium oxide (VOₓ) and nitride (VN) films:

With H₂O/O₃ Coreactants :

- Growth rate : 0.6–1.0 Å/cycle at 50–200°C.

- Film properties : Amorphous VOₓ (as-deposited) crystallizes to monoclinic VO₂ after annealing .

With Nitrogen Plasma :

- Plasma-enhanced ALD : Achieves cubic VN films at 250–350°C.

- Key metrics :

Chemical Vapor Deposition (CVD) and Transamination

TDMAV reacts with NH₃ in CVD to form vanadium nitride (VN):

- Activation energy : 52 kJ/mol for transamination .

- Carbon incorporation : 10–15 at.% carbon at 150°C due to incomplete ligand removal .

| Parameter | Value |

|---|---|

| Optimal Temp. | 250–300°C |

| Resistivity | 1000 μΩ·cm |

| Step Coverage | 65% (3:1 aspect ratio) |

Surface Reactions and Catalysis

TDMAV reacts selectively with functionalized surfaces:

- Hydroxylated surfaces : Rapid ligand exchange (vs. -NH₂ or -CH₃ groups) .

- Catalytic applications : Anchored TDMAV on zirconium nodes forms V-NU-1000, a stable catalyst for aerobic oxidation .

Comparative Analysis with Titanium Analogs

TDMAV and Ti(N(CH₃)₂)₄ (TDMAT) exhibit similar ligand-exchange kinetics but differ in reactivity:

| Parameter | TDMAV | TDMAT |

|---|---|---|

| Hydrolysis Product | VO₂ | TiO₂ |

| ALD Temp. Range | 50–200°C | 100–300°C |

| Plasma Enhancement | Required for VN | Optional for TiN |

TDMAV’s lower thermal stability necessitates precise temperature control to avoid decomposition .

Applications De Recherche Scientifique

Atomic Layer Deposition (ALD)

VTDA is extensively used as a precursor for the ALD of vanadium oxide (VOx) thin films. This method allows for the precise control of film thickness and composition, which is crucial in various applications:

- Nanoelectronics : The VOx films produced are utilized in nanoelectronic devices, including transistors and switches, due to their favorable electronic properties .

- Optical Devices : These thin films exhibit interesting optical characteristics, making them suitable for applications in photonic devices .

- Lithium-Ion Batteries : VTDA-derived VOx films serve as cathode materials, enhancing the performance and efficiency of lithium-ion batteries .

Biochemical Applications

Beyond materials science, VTDA has shown potential in biochemical research:

- Enzyme Modulation : Vanadium compounds, including VTDA, interact with various enzymes, influencing cellular signaling pathways and metabolic processes. This interaction can modulate activities of phosphatases and kinases .

- Cellular Effects : Studies indicate that VTDA impacts cell function through changes in gene expression and cellular metabolism, highlighting its potential in biomedical research.

ALD of Vanadium Oxide Thin Films

A study published in the Journal of Materials Research demonstrated the effectiveness of VTDA as an ALD precursor for VOx films. The research outlined the deposition process and characterized the resulting thin films, noting their smoothness and amorphous structure immediately post-deposition. The findings confirmed that controlling deposition parameters significantly influenced film quality and properties .

Biochemical Interactions

Research investigating the biochemical pathways influenced by VTDA revealed its role in modulating enzyme activity within cellular environments. In vitro studies indicated that varying concentrations of VTDA could lead to different cellular responses, suggesting its utility in exploring metabolic pathways and potential therapeutic applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Atomic Layer Deposition | Precursor for VOx thin films | Precise control over film properties |

| Nanoelectronics | Transistors, switches | Enhanced electronic performance |

| Optical Devices | Photonic applications | Improved optical characteristics |

| Lithium-Ion Batteries | Cathode materials | Increased efficiency |

| Biochemical Research | Enzyme modulation | Insights into metabolic pathways |

Mécanisme D'action

The mechanism of action of vanadium tetrakis(dimethylamide) in its applications, such as ALD, involves its decomposition and reaction with coreactants like water or ozone to form vanadium oxide thin films. The surface reaction mechanism in ALD processes is typically analyzed using in situ quartz crystal microbalance experiments

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- ALD Mechanism : TDMAV reacts with H₂O or O₃ via ligand exchange, with self-limiting growth rates of ~0.7 Å/cycle at 100–160°C. Above 160°C, precursor decomposition occurs, compromising film purity .

- Doping Effects : Transition metal oxides (e.g., W, Mo) lower VO₂’s phase transition temperature when doped into films derived from TDMAV or V(OtBu)₄ .

- Emerging Uses : TDMAV-based ALD is being explored for neuromorphic computing devices due to VO₂’s abrupt resistance switching .

Activité Biologique

Vanadium tetrakis(dimethylamide) (TDMAV) is an organometallic compound that has garnered significant interest for its potential biological activities. This article explores the biological implications, mechanisms of action, and relevant research findings associated with TDMAV, highlighting its therapeutic potential and challenges in clinical applications.

Chemical Structure and Properties

TDMAV is characterized by the formula , featuring a central vanadium atom coordinated to four dimethylamide ligands. This coordination environment influences its reactivity and biological interactions.

Key Properties:

- Molecular Formula: C₁₀H₃₀N₅V

- Appearance: Dark green liquid

- Stability: Sensitive to air and moisture, requiring inert conditions for handling.

Mechanisms of Biological Activity

Vanadium compounds, including TDMAV, have been studied for their effects on various biological systems. The primary areas of interest include:

- Insulin Mimetic Activity : Vanadium compounds have been shown to mimic insulin actions, potentially aiding in diabetes management. They may enhance glucose uptake in cells by modulating insulin signaling pathways, particularly through the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B .

- Anticancer Properties : Research indicates that vanadium compounds can induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of signaling pathways involved in cell proliferation and survival .

- Antimicrobial Effects : Some studies suggest that vanadium complexes exhibit antibacterial properties, which could be leveraged for therapeutic applications against resistant bacterial strains .

Table 1: Summary of Biological Activities of TDMAV

Case Study: Insulin Mimetic Effects

In a study examining the insulin-mimetic effects of vanadium compounds, TDMAV was shown to significantly increase glucose uptake in adipocytes (fat cells) through activation of the Akt signaling pathway. This suggests that TDMAV could serve as a therapeutic agent for type 2 diabetes mellitus by improving insulin sensitivity .

Case Study: Anticancer Activity

Research conducted on the cytotoxic effects of TDMAV on human cancer cell lines demonstrated that TDMAV induced apoptosis via reactive oxygen species (ROS) generation. The study found that treatment with TDMAV led to increased levels of oxidative stress markers and subsequent cell death, highlighting its potential as an anticancer drug candidate .

Toxicological Considerations

While the therapeutic potential of TDMAV is promising, it is crucial to consider its toxicity profile. Vanadium compounds can exhibit cytotoxicity at high concentrations, necessitating careful dosage management in therapeutic applications. Studies have indicated that lower doses may mitigate adverse effects while retaining biological activity .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of vanadium tetrakis(dimethylamide) (V[N(CH₃)₂]₄)?

- Methodological Answer : Synthesis typically involves protonolysis reactions using vanadium precursors like VCl₄ with dimethylamine derivatives under inert conditions. Purity is verified via nuclear magnetic resonance (NMR) to confirm ligand coordination and electron spin resonance (ESR) to assess oxidation states. For example, Dubberley et al. (2001) used NMR and ESR to characterize tetrakis(dimethylamido)vanadium(IV) .

- Critical Parameters : Reaction temperature (<0°C), stoichiometric excess of dimethylamine ligands, and strict exclusion of moisture/oxygen.

Q. What handling and storage practices prevent degradation of vanadium tetrakis(dimethylamide)?

- Methodological Answer : The compound is highly moisture-sensitive and reacts violently with water, releasing dimethylamine. Store under inert gas (argon/nitrogen) at low temperatures (2–8°C) in sealed glassware. Use gloveboxes or Schlenk lines for manipulation .

- Safety Note : Exposure to air can lead to exothermic decomposition; consult MSDS for emergency protocols (e.g., neutralization with dry sand) .

Q. Which spectroscopic techniques are optimal for characterizing vanadium tetrakis(dimethylamide)?

- Methodological Answer :

- NMR : Resolves ligand environment and detects impurities (e.g., unreacted dimethylamine).

- ESR : Identifies vanadium(IV) oxidation states and paramagnetic behavior .

- XRD : Confirms crystalline structure but requires single-crystal samples.

Advanced Research Questions

Q. How do ALD parameters influence vanadium oxide film quality when using vanadium tetrakis(dimethylamide) as a precursor?

- Methodological Answer : Atomic layer deposition (ALD) parameters such as precursor pulse time, substrate temperature, and oxygen source (H₂O vs. O₃) critically affect film stoichiometry. For example:

- Pulse Time : Longer pulses (>0.5 sec) improve precursor adsorption but risk particle aggregation .

- Temperature : Films grown below 200°C are amorphous; post-annealing in O₂ at 450°C yields crystalline VO₂ .

- Data Table :

Q. How can redox contradictions in vanadium tetrakis(dimethylamide) studies be resolved using advanced spectroscopy?

- Methodological Answer : Discrepancies in oxidation states (e.g., V⁴⁺ vs. V³⁺) arise from ligand dissociation or solvent interactions. Techniques include:

- X-ray Absorption Spectroscopy (XAS) : Directly probes vanadium oxidation state via edge energy shifts.

- Cyclic Voltammetry : Identifies redox couples in solution (e.g., V⁴⁺/V⁵⁺ at +0.8 V vs. Ag/AgCl) .

Q. What explains conflicting thermal stability data for vanadium tetrakis(dimethylamide) across studies?

- Methodological Answer : Variations in impurity levels (e.g., residual amines) and measurement conditions (open vs. sealed systems) lead to discrepancies. Thermogravimetric analysis (TGA) under inert gas shows decomposition onset at 120°C, while air exposure lowers stability to 60°C .

- Mitigation : Use high-vacuum TGA and pre-purge systems to exclude moisture/oxygen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.